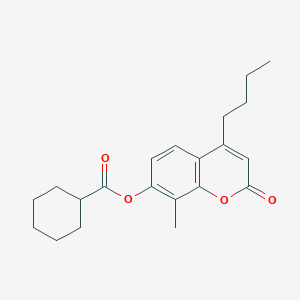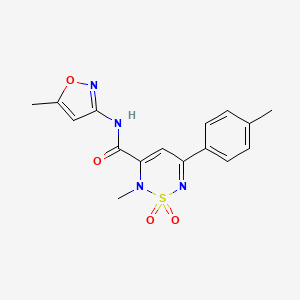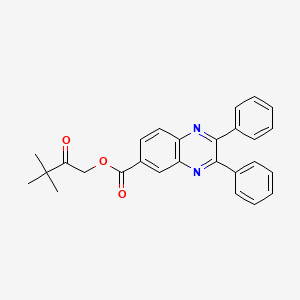![molecular formula C22H28N2O3 B4854178 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4854178.png)
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol
説明
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BDBM, and it belongs to the family of piperazine derivatives. BDBM has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.
作用機序
BDBM acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It also has affinity for the 5-HT2C and 5-HT7 receptors. BDBM's mechanism of action involves the modulation of serotonin neurotransmission, which plays a critical role in mood regulation. By targeting these receptors, BDBM can potentially improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
BDBM has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to increase neurogenesis in the hippocampus, which is a region of the brain involved in learning and memory. BDBM has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. BDBM has also been shown to reduce the levels of corticosterone, a hormone that is elevated in response to stress.
実験室実験の利点と制限
BDBM has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. It also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of BDBM is its low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on BDBM. One area of interest is its potential use in treating psychiatric disorders, such as depression and anxiety. Another area of research is its potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, BDBM could be studied for its potential use in improving cognitive function and memory. Further research is needed to fully understand the pharmacological properties of BDBM and its potential therapeutic applications.
In conclusion, BDBM is a promising compound that has potential pharmacological properties. Its mechanism of action, biochemical and physiological effects, and future directions for research have been explored. BDBM could be a potential candidate for treating psychiatric disorders and improving cognitive function. Further research is needed to fully understand the therapeutic potential of BDBM.
科学的研究の応用
BDBM has been studied for its potential pharmacological properties, including its ability to act as a serotonin receptor agonist and antagonist. It has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders. BDBM has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for further research.
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-5-7-18(8-6-17)13-24-11-10-23(15-20(24)9-12-25)14-19-3-2-4-21-22(19)27-16-26-21/h2-8,20,25H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJHMYPTPQKXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4854098.png)


![methyl 4-[5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4854110.png)
![N-(sec-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4854124.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4854140.png)


![2-{2-[2-(3-methyl-4-nitrophenoxy)propanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4854154.png)
![4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4854168.png)
![N-methyl-N-[4-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B4854172.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide)](/img/structure/B4854186.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4854204.png)
